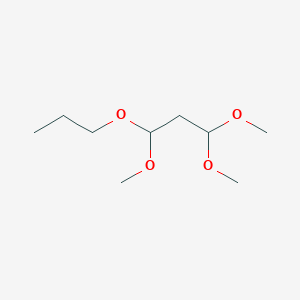
Propane, 1,1,3-trimethoxy-3-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1,3-trimethoxy-3-propoxy- is an organic compound with the molecular formula C9H20O4 It is a derivative of propane, where three methoxy groups and one propoxy group are attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1,3-trimethoxy-3-propoxy- typically involves the reaction of propane derivatives with methanol and propanol under specific conditions. One common method includes the use of acid or base catalysts to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Propane, 1,1,3-trimethoxy-3-propoxy- may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1,3-trimethoxy-3-propoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
Propane, 1,1,3-trimethoxy-3-propoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propane, 1,1,3-trimethoxy-3-propoxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1,3-triethoxy-: This compound has three ethoxy groups instead of methoxy and propoxy groups.
Propane, 1,1,1-trimethoxy-: This compound has three methoxy groups attached to the carbon atoms.
Uniqueness
Propane, 1,1,3-trimethoxy-3-propoxy- is unique due to its specific combination of methoxy and propoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
603151-65-1 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1,1,3-trimethoxy-3-propoxypropane |
InChI |
InChI=1S/C9H20O4/c1-5-6-13-9(12-4)7-8(10-2)11-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
KDUIRCWIRZHUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















